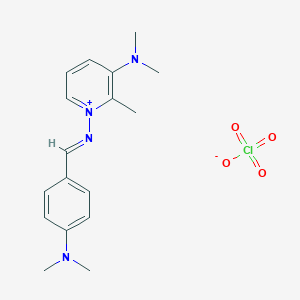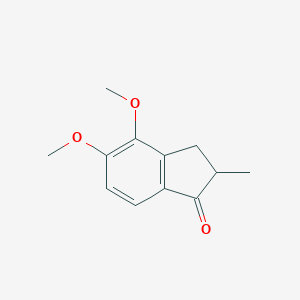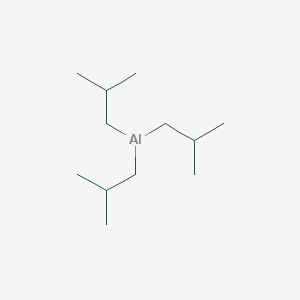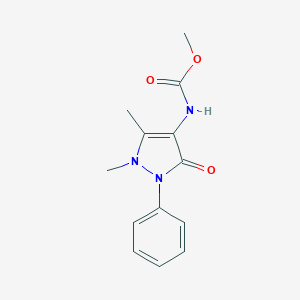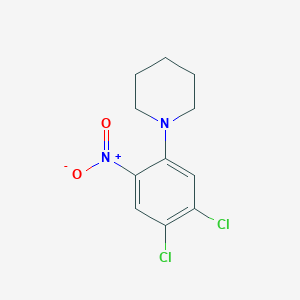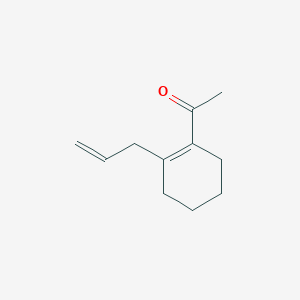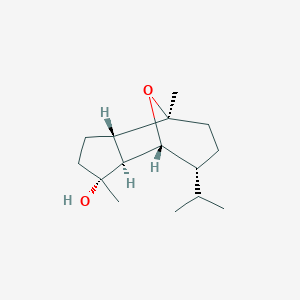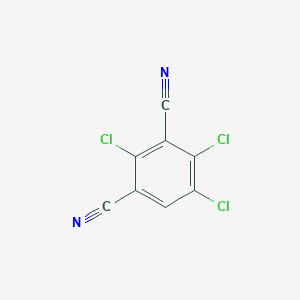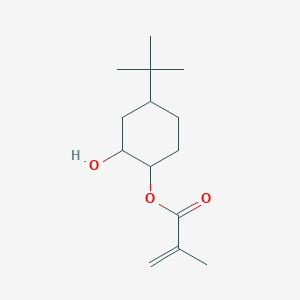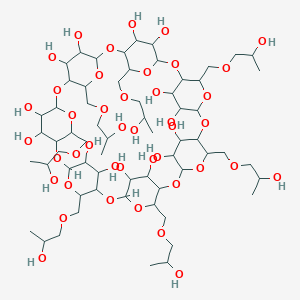
2-Hydroxypropyl-β-cyclodextrin
Übersicht
Beschreibung
HP-β-CD is a macrocyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface . It is a widely used modified cyclodextrin, the lipophilic cavity formed by 7 glucose units . It has the ability to incorporate hydrophobic drugs into the cavities, thus enhancing water solubility and bioavailability of poorly water-soluble drugs .
Synthesis Analysis
The synthesis of HP-β-CD involves the formation of a complex of AND with 2-HyP-β-CYD by inclusion mode . The linear host-guest relation suggested synthesis of a 1:1 complex of AND with 2-HyP-β-CYD .
Molecular Structure Analysis
HP-β-CD is a cyclic oligosaccharide consisting of 6, 7, or 8 glucopyranose units . The 2-hydroxypropyl side groups located at the O2 positions widen the cavity entrance at the secondary OH position of the CD molecule .
Chemical Reactions Analysis
The 2-hydroxypropyl side groups of HP-β-CD are spatially more spread out but dynamically more restricted, due to the formation of a hydrogen bond network between the hydroxyl groups of the side chains and the glucose units .
Physical And Chemical Properties Analysis
HP-β-CD is a macrocyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface . It is a widely used modified cyclodextrin, the lipophilic cavity formed by 7 glucose units .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulations and Drug Delivery
HPβCD is a cyclodextrin derivative widely used in pharmaceuticals due to its ability to enhance the solubility of hydrophobic compounds. By forming complexes with lipophilic drugs, it improves their bioavailability and facilitates drug delivery. Researchers have explored HPβCD’s potential in various drug formulations, including oral, parenteral, and topical administration .
Aggregation Studies and Analytical Techniques
Efficient detection and quantification of HPβCD aggregates are essential for pharmaceutical formulators. Researchers have evaluated several methods to study HPβCD aggregation, including osmometry, viscometry, tensiometry, dynamic light scattering (DLS), and permeation studies. Among these, DLS and permeation studies have proven effective for detecting HPβCD aggregates and estimating their hydrodynamic diameter. Interestingly, HPβCD exhibits less tendency to form aggregates than natural β-cyclodextrin (βCD) .
Inflammatory Effects and Macrophage-Derived Cell Lines
Studies have investigated the impact of HPβCD treatment on macrophage-derived cell lines. While it does not induce inflammation, incubation with HPβCD has been associated with pro-inflammatory effects in these cells. Understanding these implications is crucial for assessing its safety profile .
Cholesterol Removal and Atherosclerotic Cardiovascular Disease
HPβCD can bind and solubilize unesterified cholesterol. Researchers have explored its potential to reverse cholesterol deposition in macrophages within the aortic vessel wall, a hallmark of atherosclerotic cardiovascular disease. This property makes HPβCD an intriguing candidate for managing lipid-related disorders .
Nanoparticle Formulation and Drug Encapsulation
HPβCD has been used in nanoparticle formulations for drug delivery. By encapsulating hydrophobic drugs within HPβCD-based nanoparticles, researchers achieve controlled release and improved therapeutic efficacy. These nanoparticles offer a promising avenue for targeted drug delivery .
Cosmetic and Personal Care Applications
Beyond pharmaceuticals, HPβCD finds applications in cosmetic and personal care products. Its solubilizing properties allow for the formulation of stable emulsions, enhancing the delivery of active ingredients in skincare and haircare products .
Wirkmechanismus
Target of Action
The primary targets of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) are cholesterol and lipofuscin . HPβCD has shown promise in treating diseases related to cholesterol processing and membrane biology, such as Alzheimer’s disease, Niemann-Pick disease (NPC), age-related macular degeneration, and atherosclerosis . It also targets lipofuscin, an aging biomarker that accumulates within postmitotic cells during aging .
Mode of Action
HPβCD interacts with its targets by binding and liberating cholesterol and oxysterols, shifting the overall cellular cholesterol equilibrium away from the cell . It also transports sequestered cholesterol from the lysosome to the cytosol . In human fibroblasts, HPβCD mitigates the adverse effects of oxidative stress by significantly reducing LDLr and SREBP1 gene expression . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation via upregulation of cholesterol biosynthesis .
Biochemical Pathways
HPβCD affects the cholesterol-associated pathway . It reduces cholesterol uptake and intracellular accumulation of lipofuscin, an aging biomarker . It also reduces LDLr and SREBP1 gene expression, which are involved in cholesterol metabolism . In the absence of oxidative stress, HPβCD upregulates cholesterol biosynthesis .
Pharmacokinetics
It is known that hpβcd has fast distribution and elimination .
Result of Action
HPβCD reduces age-related lipofuscin accumulation through a cholesterol-associated pathway . It significantly reduces lipofuscin levels in aged LF-loaded, but otherwise healthy, human skin fibroblasts . It also stimulates both proliferation and migration of human umbilical vein endothelial cells (HUVECs) in an endothelial nitric oxide synthase (eNOS)/NO-dependent manner .
Action Environment
The cholesterol content of the treated cell determines which cholesterol pathways, either beneficial or harmful, are responsive to HPβCD . This highlights a previously overlooked therapeutic consideration . The action of HPβCD is also influenced by oxidative stress . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHGICHYURWBS-FOSILIAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC[C@H]1[C@H]2[C@H]([C@@H]([C@@H](O1)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@@H](O2)[C@H]([C@@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, White or beige powder; [Sigma-Aldrich MSDS] | |
| Record name | .beta.-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl-beta-cyclodextrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11476 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(2-Hydroxypropyl)-|A-cyclodextrin | |
CAS RN |
128446-35-5 | |
| Record name | .beta.-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | β-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



